3-bromo-5-fluoro-3H-pyridin-2-one
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Overview
Description
3-Bromo-5-fluoro-3H-pyridin-2-one is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-fluoro-3H-pyridin-2-one typically involves the halogenation of pyridinone derivatives. One common method includes the bromination of 5-fluoro-3H-pyridin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid over-bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-3H-pyridin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include substituted pyridinones, pyridine derivatives, and various heterocyclic compounds .
Scientific Research Applications
3-Bromo-5-fluoro-3H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoro-3H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Similar in structure but contains a trifluoromethyl group instead of a pyridinone ring.
3-Bromo-5-(trifluoromethyl)pyridine: Another similar compound with a trifluoromethyl group.
Uniqueness
3-Bromo-5-fluoro-3H-pyridin-2-one is unique due to the presence of both bromine and fluorine atoms on a pyridinone ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H3BrFNO |
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Molecular Weight |
191.99 g/mol |
IUPAC Name |
3-bromo-5-fluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrFNO/c6-4-1-3(7)2-8-5(4)9/h1-2,4H |
InChI Key |
BUKRNFQYDKKCLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1Br)F |
Origin of Product |
United States |
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